ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate
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Overview
Description
Ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is a complex organic compound that features a furan ring, a thiazole ring, and a carbamate group
Mechanism of Action
Mode of Action
It is possible that it interacts with its targets through a mechanism similar to other carbamate compounds .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the furan moiety and the carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while reduction of the carbamate group can yield ethylamine derivatives.
Scientific Research Applications
Ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the thiazole and carbamate groups.
Thiazole-4-carboxylic acid: Contains the thiazole ring but does not have the furan and carbamate groups.
Ethyl carbamate: Contains the carbamate group but lacks the furan and thiazole rings.
Uniqueness
Ethyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate is unique due to its combination of furan, thiazole, and carbamate functionalities. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
ethyl N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-2-19-13(18)16-12-15-9(8-21-12)6-11(17)14-7-10-4-3-5-20-10/h3-5,8H,2,6-7H2,1H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZOJICMJSZPOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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